phosphane CAS No. 124629-79-4](/img/structure/B14280237.png)
Bis[2-(methoxymethoxy)phenyl](phenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis2-(methoxymethoxy)phenylphosphane: is an organophosphorus compound with the chemical formula C20H19O2P. This compound is known for its unique structure, which includes two methoxymethoxy groups attached to phenyl rings, and a phenyl group attached to a phosphorus atom. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis2-(methoxymethoxy)phenylphosphane typically involves the reaction of 2-(methoxymethoxy)phenylmagnesium bromide with phenylphosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of Bis2-(methoxymethoxy)phenylphosphane follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Bis2-(methoxymethoxy)phenylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The methoxymethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are used for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Aplicaciones Científicas De Investigación
Bis2-(methoxymethoxy)phenylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of other organophosphorus compounds and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Bis2-(methoxymethoxy)phenylphosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Bis[2-(diphenylphosphino)phenyl] ether: Similar structure but with diphenylphosphino groups.
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Different substituents but similar phosphorus-containing structure.
Uniqueness: Bis2-(methoxymethoxy)phenylphosphane is unique due to its methoxymethoxy groups, which provide distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific chemical reactions and applications.
Propiedades
Número CAS |
124629-79-4 |
|---|---|
Fórmula molecular |
C22H23O4P |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
bis[2-(methoxymethoxy)phenyl]-phenylphosphane |
InChI |
InChI=1S/C22H23O4P/c1-23-16-25-19-12-6-8-14-21(19)27(18-10-4-3-5-11-18)22-15-9-7-13-20(22)26-17-24-2/h3-15H,16-17H2,1-2H3 |
Clave InChI |
KPDJOKKJEPFJCL-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


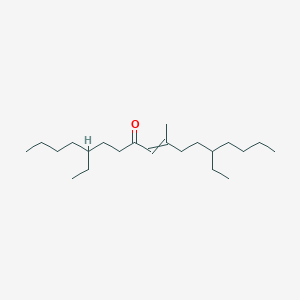
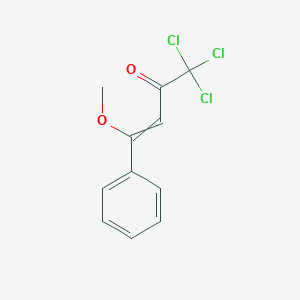
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl (3-hexadecylsulfanyl-2-methoxy-propyl) hydrogen phosphate](/img/structure/B14280166.png)


![Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]-](/img/structure/B14280170.png)
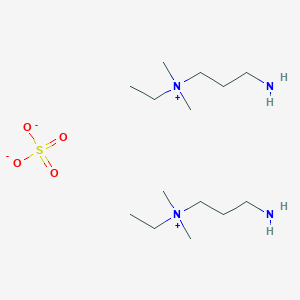

![{[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B14280190.png)
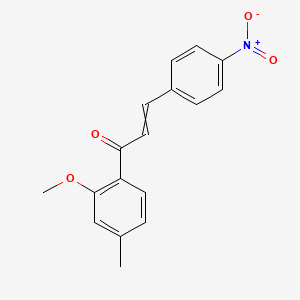
![5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14280208.png)
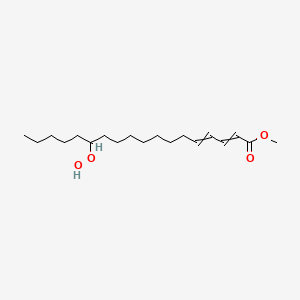
amino}-3-nitrobenzoic acid](/img/structure/B14280224.png)
![2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid](/img/structure/B14280230.png)
